molecular formula C17H25ClN2O2 B8279254 4-Chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine

4-Chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine

Cat. No. B8279254
M. Wt: 324.8 g/mol
InChI Key: BPVIQEUFAVEGNU-UHFFFAOYSA-N
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Patent
US07390830B1

Procedure details

Triethylamine (3.38 g) and activated 3 Å molecular sieve (30 g) were added to a tBuOH (500 mL) solution of 1-(4-chlorobenzyl)nipecotic acid (7.06 g, 27.8 mmol). Diphenylphosphoryl azide (8.58 g) was added, and the resulting reaction mixture was stirred under reflux for 18 hour and cooled. The solvent was removed under reduced pressure. The obtained residue was then dissolved in ethyl acetate (500 mL), and the organic layer was washed with a saturated aqueous solution of NaHCO3 (100 mL×2) and brine (50 mL), then dried (over Na2SO4) and concentrated under reduced pressure. The obtained crude product was purified by chromatography (SiO2, 25% ethyl acetate-hexane) to provide 1-(4-chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine (2.95 g, 32.6%) as a white crystalline solid. 1H NMR (CDCl3, 300 MHz) δ 1.4-1.75 (br, 4H), 2.2-2.7 (br, 4H), 3.5 (br, 2H), 3.8 (br, 4H), 7.3 (br, 4H). The purity was determined by RPLC/MS (>99%). ESI/MS m/e 269.2 (M++H-56, C17H26ClN2O2).
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)CC)C.[Cl:8][C:9]1[CH:24]=[CH:23][C:12]([CH2:13][N:14]2[CH2:22][CH2:21][CH2:20][CH:16](C(O)=O)[CH2:15]2)=[CH:11][CH:10]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:32])C=CC=CC=1.[CH3:42][C:43]([OH:46])([CH3:45])[CH3:44]>>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][N:14]2[CH2:22][CH2:21][CH2:20][CH:16]([NH:3][C:6]([O:46][C:43]([CH3:45])([CH3:44])[CH3:42])=[O:32])[CH2:15]2)=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
3.38 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.06 g
Type
reactant
Smiles
ClC1=CC=C(CN2CC(C(=O)O)CCC2)C=C1
Name
Quantity
500 mL
Type
reactant
Smiles
CC(C)(C)O
Step Two
Name
Quantity
8.58 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hour
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was then dissolved in ethyl acetate (500 mL)
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous solution of NaHCO3 (100 mL×2) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (SiO2, 25% ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2CC(CCC2)NC(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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